H-His-Ala-Glu-Gly-Thr-Tyr-Thr-Ser-Asp-Ile-Thr-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Asn-Gly-Arg-NH2
Description
The peptide H-His-Ala-Glu-Gly-Thr-Tyr-Thr-Ser-Asp-Ile-Thr-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Asn-Gly-Arg-NH2 is a 31-residue synthetic peptide with a C-terminal amidation modification. Its sequence includes key residues such as tyrosine (Tyr), lysine (Lys), glutamic acid (Glu), and alanine (Ala), which may influence its structural stability and functional properties.
Properties
Molecular Formula |
C149H224N40O47 |
|---|---|
Molecular Weight |
3327.6 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H224N40O47/c1-18-72(9)117(144(232)167-77(14)126(214)174-102(57-84-61-159-90-31-24-23-30-88(84)90)136(224)176-98(53-70(5)6)137(225)185-116(71(7)8)143(231)181-103(59-108(153)198)130(218)162-63-109(199)168-91(122(154)210)33-27-51-158-149(155)156)186-138(226)100(54-81-28-21-20-22-29-81)177-133(221)96(45-49-114(206)207)173-132(220)92(32-25-26-50-150)170-124(212)75(12)164-123(211)74(11)166-131(219)95(42-46-107(152)197)169-110(200)64-160-129(217)94(44-48-113(204)205)172-134(222)97(52-69(3)4)175-135(223)99(55-82-34-38-86(195)39-35-82)178-141(229)105(66-190)183-148(236)121(80(17)194)189-145(233)118(73(10)19-2)187-140(228)104(60-115(208)209)179-142(230)106(67-191)182-147(235)120(79(16)193)188-139(227)101(56-83-36-40-87(196)41-37-83)180-146(234)119(78(15)192)184-111(201)65-161-128(216)93(43-47-112(202)203)171-125(213)76(13)165-127(215)89(151)58-85-62-157-68-163-85/h20-24,28-31,34-41,61-62,68-80,89,91-106,116-121,159,190-196H,18-19,25-27,32-33,42-60,63-67,150-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,210)(H,157,163)(H,160,217)(H,161,216)(H,162,218)(H,164,211)(H,165,215)(H,166,219)(H,167,232)(H,168,199)(H,169,200)(H,170,212)(H,171,213)(H,172,222)(H,173,220)(H,174,214)(H,175,223)(H,176,224)(H,177,221)(H,178,229)(H,179,230)(H,180,234)(H,181,231)(H,182,235)(H,183,236)(H,184,201)(H,185,225)(H,186,226)(H,187,228)(H,188,227)(H,189,233)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,155,156,158)/t72-,73-,74-,75-,76-,77-,78+,79+,80+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,116-,117-,118-,119-,120-,121-/m0/s1 |
InChI Key |
KADZNQPUUNGUBG-RONWPEAZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the predominant method for synthesizing peptides like H-His-Ala-Glu-Gly-Thr-Tyr-Thr-Ser-Asp-Ile-Thr-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Asn-Gly-Arg-NH2. This technique involves several key steps:
Attachment of the First Amino Acid: The initial amino acid, typically protected to prevent unwanted reactions, is covalently attached to a solid resin.
Sequential Addition of Protected Amino Acids: Subsequent amino acids are added one at a time using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide) to facilitate peptide bond formation.
Deprotection: Protective groups on the amino acid side chains are removed using trifluoroacetic acid (TFA) or other suitable reagents, allowing for further reactions.
Cleavage from Resin: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, often using TFA or other cleavage agents.
Industrial Production Methods
In industrial settings, automated peptide synthesizers are employed to enhance efficiency and yield. These machines can conduct multiple reactions simultaneously, significantly reducing synthesis time and labor costs. The use of high-throughput methods allows for the rapid production of peptides for research and therapeutic purposes.
Quality Control and Purification
After synthesis, peptides undergo rigorous quality control processes, including:
High-Performance Liquid Chromatography (HPLC): This technique is employed to purify the synthesized peptide by separating it from unreacted materials and by-products.
Mass Spectrometry: Used to confirm the molecular weight and structure of the synthesized peptide, ensuring that it matches the desired sequence.
Chemical Reactions Analysis
Hydrolysis and Degradation
Peptides are susceptible to hydrolysis under various conditions:
Acidic Conditions: Hydrolysis preferentially cleaves bonds adjacent to aspartic acid residues (Asp).
Basic Conditions: Basic environments can target bonds near basic residues such as arginine (Arg) or lysine (Lys).
Oxidation and Side-Chain Reactions
Certain amino acids within the peptide are prone to oxidation:
Tyrosine (Tyr): Susceptible to oxidation, potentially forming dityrosine cross-links or quinone derivatives.
Tryptophan (Trp): Can degrade under strong oxidizing conditions, leading to products like kynurenine.
Key Reactive Sites
The following table summarizes key reactive sites within the peptide sequence:
| Amino Acid | Position | Reaction Type |
|---|---|---|
| Aspartic Acid | 12 | Hydrolysis |
| Arginine | 27 | Hydrolysis |
| Tyrosine | 9 | Oxidation |
| Tryptophan | 24 | Oxidation |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in health and disease management:
Antioxidant Properties
The presence of histidine and glutamic acid contributes significantly to the antioxidant properties of this peptide, which may help mitigate oxidative stress in biological systems.
Immunomodulatory Effects
Amino acids such as serine and arginine play crucial roles in modulating immune responses, suggesting that this peptide could have therapeutic implications in immune-related disorders.
Structural Stability
The overall structural stability of the peptide is influenced by its amino acid composition, particularly glycine and alanine residues which provide flexibility and robustness against degradation.
Chemical Reactions Analysis
Hydrolysis and Degradation
Peptide bond cleavage typically occurs under extreme pH conditions:
-
Acidic conditions (e.g., HCl): Preferentially cleaves bonds adjacent to Asp (D) residues .
-
Basic conditions (e.g., NaOH): Targets bonds near basic residues like Arg (R) or Lys (K) .
-
Enzymatic hydrolysis : Proteases like trypsin (cleaves after K/R) or aminopeptidases may degrade the peptide.
Key reactive sites :
-
Asp (position 12) and Arg (position 27) are prone to hydrolysis.
-
Tyr (position 9) and Trp (position 24) may undergo oxidation under alkaline conditions .
Oxidation and Side-Chain Reactions
-
Tyr (Y) residues : Susceptible to oxidation, forming dityrosine cross-links or quinone derivatives .
-
Trp (W) residues : Degradation under strong oxidizing agents (e.g., H2O2), leading to kynurenine or N-formylkynurenine .
-
Cysteine (if present) : Not in this sequence, but typically forms disulfide bonds or undergoes S-glutathionylation.
Biological Interactions
Peptides often engage in:
-
Protein-ligand binding : Affinity depends on residue hydrophobicity (Leu, Val) and charge (Glu, Arg) .
-
Enzyme inhibition : Potential interactions with proteases or signaling receptors, though specific targets require experimental validation.
-
Stability in biological fluids : Amidated C-terminus enhances resistance to carboxypeptidase activity .
Analytical Challenges
-
Conformational flexibility : Long peptides (>20 residues) exhibit poor crystallization and NMR signal overlap, complicating structural studies .
-
Synthetic impurities : Common during solid-phase synthesis, requiring HPLC purification and mass spectrometry validation .
Research Limitations
Table 2: Reaction Conditions and Outcomes
| Reaction Type | Conditions | Expected Products/Behavior |
|---|---|---|
| Acidic hydrolysis | 6M HCl, 110°C, 24h | Cleavage near Asp (position 12) |
| Basic hydrolysis | 0.1M NaOH, 100°C, 24h | Cleavage near Arg (position 27) |
| Oxidative degradation | H2O2, pH 7.4, 37°C | Tyr and Trp oxidation products |
Scientific Research Applications
Insulin Secretion and Diabetes Management
This peptide is derived from the precursor GLP-1 (1-37) and plays a crucial role in glucose metabolism by stimulating insulin secretion from pancreatic beta cells. It is particularly significant in the context of type 2 diabetes management, where it aids in lowering blood glucose levels postprandially. Studies have shown that peptides like this one can enhance insulin sensitivity and promote weight loss, making them valuable in diabetic therapies .
Cardiovascular Health
Research indicates that peptides similar to H-His-Ala-Glu-Gly-Thr-Tyr-Thr-Ser-Asp-Ile-Thr-Ser-Tyr-Leu-Glu-Gly-Qn-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Asn-Gly-Arg-NH2 may have protective effects on the cardiovascular system. They can improve endothelial function and reduce inflammation, which are critical factors in cardiovascular diseases .
Neuroprotective Effects
Recent studies suggest that this peptide may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate neuronal signaling pathways could help in reducing neuroinflammation and promoting neuronal survival .
Drug Development
The peptide's unique structure makes it an attractive candidate for drug development. Its ability to mimic natural biological processes allows researchers to explore its use in creating new therapeutic agents for various diseases, including metabolic disorders and neurodegenerative diseases .
Supramolecular Chemistry
In supramolecular chemistry, this peptide has been studied for its interactions with synthetic receptors like cucurbiturils, which can enhance drug delivery systems. The binding affinity of peptides to these receptors can be exploited to create more effective drug formulations .
Biomarker Discovery
The peptide's presence and concentration can serve as a biomarker for certain diseases, particularly metabolic syndromes. Its levels can be measured using advanced analytical techniques such as mass spectrometry, aiding in early diagnosis and monitoring of disease progression .
Structural Biology Studies
Understanding the structure-function relationship of this peptide contributes significantly to structural biology. Its complex interactions with other biomolecules provide insights into protein folding and stability, which are essential for developing stable therapeutic proteins .
GLP-1 Analogues in Clinical Trials
Clinical trials involving GLP-1 analogues have demonstrated significant improvements in glycemic control among type 2 diabetes patients. These studies highlight the effectiveness of peptides like H-His-Ala-Glu-Gly-Thr-Tyr-Thr-Ser-Asp-Ile-Thr-Ser-Tyr-Leu-Glu-Gly-Qn-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Asn-Gly-Arg-NH2 in real-world applications .
Neuroprotection Studies
Research published in leading journals has explored the neuroprotective effects of similar peptides, showing promising results in animal models of Alzheimer's disease where cognitive function was preserved through peptide administration .
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s structure and function.
Comparison with Similar Compounds
Research Findings and Data
Structural Analysis
- Secondary Structure Prediction : The target peptide’s sequence lacks cysteine but contains multiple alanine and glycine residues, which may promote α-helix or random coil conformations. This contrasts with HNP4’s β-sheet folds stabilized by disulfide bonds .
- Thermodynamic Stability : C-terminal amidation reduces degradation by exopeptidases, a feature critical for in vivo applications .
Functional Studies (Inferred)
Biological Activity
The compound H-His-Ala-Glu-Gly-Thr-Tyr-Thr-Ser-Asp-Ile-Thr-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Asn-Gly-Arg-NH2 is a bioactive peptide that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its antioxidant, immunomodulatory, and anti-inflammatory properties, as well as its implications in health and disease management.
Structure and Composition
The peptide consists of a sequence of 30 amino acids, which contributes to its diverse biological activities. The presence of specific amino acids such as histidine (His), glutamic acid (Glu), and tyrosine (Tyr) is particularly notable for their roles in antioxidant activity and immune modulation.
Amino Acid Composition
| Amino Acid | Abbreviation | Role in Biological Activity |
|---|---|---|
| Histidine | His | Antioxidant properties |
| Glutamic Acid | Glu | Antioxidant and immunomodulatory effects |
| Glycine | Gly | Structural stability |
| Tyrosine | Tyr | Radical scavenging |
| Serine | Ser | Immunomodulation |
| Aspartic Acid | Asp | Antioxidant properties |
| Arginine | Arg | Immune response modulation |
Antioxidant Activity
Bioactive peptides are known for their antioxidant properties, which can mitigate oxidative stress linked to various chronic diseases. The peptide's composition suggests potential antioxidant activity due to the presence of amino acids like His, Tyr, and Glu. These amino acids can scavenge free radicals and chelate metal ions, thereby reducing oxidative damage .
- Hydrogen Atom Transfer : Tyrosine-containing peptides primarily act through hydrogen atom transfer mechanisms.
- Single Electron Transfer : Peptides rich in cysteine and histidine utilize single electron transfer to neutralize free radicals.
Immunomodulatory Activity
The immunomodulatory effects of peptides are crucial for maintaining immune homeostasis. The sequence and composition of this compound suggest its potential to modulate immune responses by influencing cytokine production and enhancing antibody formation .
Case Studies
- Soy Protein Hydrolysates : Low molecular weight peptides from soy have shown significant immunomodulatory effects, suggesting that similar sequences may enhance immune function.
- Marine-Derived Peptides : Research indicates that peptides derived from marine sources exhibit strong immunomodulatory properties, potentially applicable to the studied peptide.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases, and bioactive peptides can exert anti-inflammatory effects. Peptides like this compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways .
Research Findings
- Peptides from Milk and Eggs : Studies have shown that certain peptides derived from these sources possess anti-inflammatory properties.
- Marine Peptides : Research highlights the potential of marine-derived peptides in reducing inflammation through various mechanisms.
Q & A
Basic Research Questions
Q. What methods are recommended for synthesizing and purifying this peptide sequence in academic settings?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. The sequence contains multiple hydrophobic residues (e.g., Trp, Leu, Ile), which require optimized coupling conditions (e.g., HATU/DIPEA activation, extended reaction times). Post-synthesis, purify via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Validate purity (>95%) with LC-MS or MALDI-TOF .
- Key Challenge : The presence of oxidation-prone residues (Trp, Tyr) necessitates inert atmospheres during synthesis and storage at -80°C under argon .
Q. How can researchers confirm the structural integrity of this peptide, given its length and complexity?
- Methodology : Combine circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helix or β-sheet propensity) and nuclear magnetic resonance (NMR) for residue-specific confirmation. For sequences with disulfide bonds (absent here), use Ellman’s assay to verify free thiols. Cross-reference with Edman degradation for N-terminal sequencing .
- Data Interpretation : Compare experimental CD spectra with computational predictions (e.g., PEP-FOLD3) to resolve ambiguities in flexible regions (e.g., Gly-rich segments) .
Q. What experimental approaches are suitable for assessing this peptide’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies by incubating the peptide in buffers mimicking physiological pH (7.4) and temperature (37°C). Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Use mass spectrometry to identify degradation products (e.g., deamidation at Gln or Asn residues) .
Advanced Research Questions
Q. How should researchers design experiments to investigate this peptide’s interaction with biological targets (e.g., receptors or enzymes)?
- Experimental Design :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For membrane-bound targets, employ nanodisc-embedded receptors to maintain native conformation.
- For functional assays, pair with mutagenesis studies (e.g., alanine scanning at Lys, Glu, or Arg residues) to identify critical binding sites .
Q. How can conflicting data between computational predictions and experimental results for this peptide’s conformation be resolved?
- Methodology :
- Perform molecular dynamics (MD) simulations (e.g., GROMACS) under explicit solvent conditions to model flexibility in Gly/Thr-rich regions.
- Validate with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility and conformational dynamics .
Q. What strategies are recommended for studying this peptide’s in vivo pharmacokinetics and biodistribution?
- Methodology :
- Label the peptide with a near-infrared (NIR) dye (e.g., Cy7) or isotope (e.g., ¹⁸F for PET imaging) to track real-time distribution in animal models.
- Use compartmental modeling to analyze pharmacokinetic parameters (e.g., half-life, clearance). Address rapid renal excretion by modifying termini (e.g., PEGylation at Lys or Arg) .
Q. How can researchers address discrepancies in bioactivity data across different batches or synthesis platforms?
- Root-Cause Analysis :
- Perform peptide mapping (via LC-MS/MS) to compare batches for sequence errors or truncations.
- Test for residual impurities (e.g., TFA counterions) using ¹H-NMR and assess their impact on bioactivity .
Tables for Key Data Interpretation
Table 1 : Common Degradation Pathways and Mitigation Strategies
| Residue | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Trp (Position 25) | Oxidation | Synthesize under argon; add antioxidants (e.g., ascorbic acid) |
| Asn (Position 30) | Deamidation | Use low-pH cleavage cocktails; avoid prolonged room-temperature storage |
Table 2 : Recommended Analytical Techniques for Structural Validation
| Technique | Application | Limitations |
|---|---|---|
| LC-MS | Purity assessment (>95%) | Limited resolution for isoforms |
| CD Spectroscopy | Secondary structure analysis | Requires high peptide concentration |
| HDX-MS | Conformational dynamics | Cost-prohibitive for low-budget labs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
